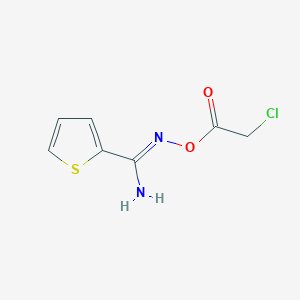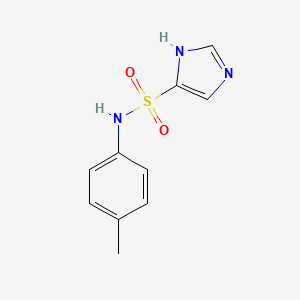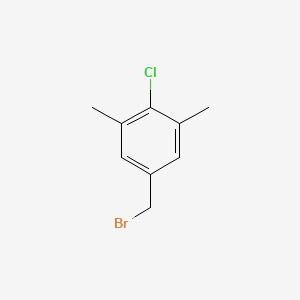
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and two methyl groups. It is a derivative of benzyl bromide and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene typically involves the bromination of 2-chloro-1,3-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products
Nucleophilic Substitution: Products include 2-chloro-1,3-dimethylbenzyl alcohol, 2-chloro-1,3-dimethylbenzonitrile, and 2-chloro-1,3-dimethylbenzylamine.
Oxidation: Products include 2-chloro-1,3-dimethylbenzoic acid and 2-chloro-1,3-dimethylbenzaldehyde.
Reduction: The major product is 2-chloro-1,3-dimethylbenzene.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The chlorine atom and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chlorine and additional methyl groups.
2-Chlorobenzyl Bromide: Similar but lacks the additional methyl groups.
1,3-Dimethylbenzyl Bromide: Similar but lacks the chlorine atom.
Uniqueness
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is unique due to the presence of both chlorine and methyl groups on the benzene ring. These substituents influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.
Propriétés
Formule moléculaire |
C9H10BrCl |
|---|---|
Poids moléculaire |
233.53 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-chloro-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |
Clé InChI |
UGQIZDIPQMLWKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)
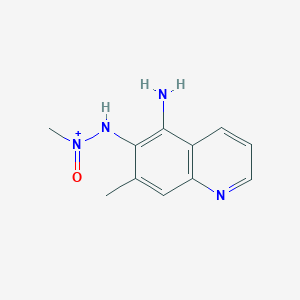


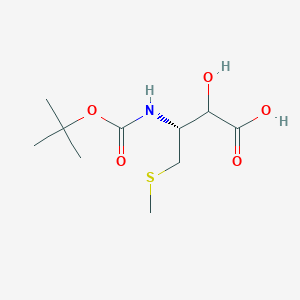
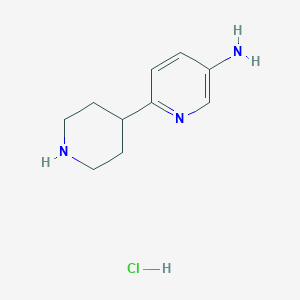
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
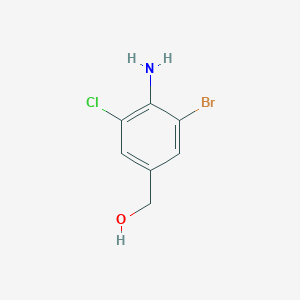
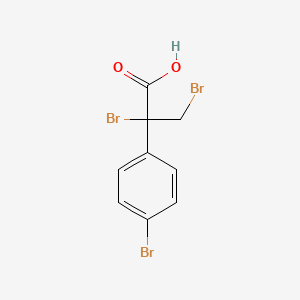

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

